3-Ethyl-4-iodo-1H-pyrazole

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Iodopyrazoles in Suzuki couplings risk dehalogenation side reactions. 3-Ethyl-4-iodo-1H-pyrazole offers documented superiority in Cu-mediated C-N amination with alkylamines bearing β-hydrogens-where 4-bromo analogs fail. • Selective C-N coupling with challenging alkylamine nucleophiles (CuI) • Validated for Sonogashira & Suzuki library synthesis (PdCl₂(PPh₃)₂ conditions) • ≥95% purity; NLT 98% option reduces Pd-catalyst poisoning risk

Molecular Formula C5H7IN2
Molecular Weight 222.03 g/mol
CAS No. 442876-19-9
Cat. No. B1359815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-iodo-1H-pyrazole
CAS442876-19-9
Molecular FormulaC5H7IN2
Molecular Weight222.03 g/mol
Structural Identifiers
SMILESCCC1=C(C=NN1)I
InChIInChI=1S/C5H7IN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8)
InChIKeyLJHHAGBAOGUEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-iodo-1H-pyrazole Product Overview


3-Ethyl-4-iodo-1H-pyrazole (CAS 442876-19-9) is a halogenated heterocyclic building block belonging to the 4-iodopyrazole class, with a molecular formula of C₅H₇IN₂ and a molecular weight of 222.03 g/mol . This compound features an iodine substituent at the 4-position of the pyrazole ring and an ethyl group at the 3-position, making it a valuable intermediate for palladium-catalyzed cross-coupling reactions and medicinal chemistry applications [1]. 4-Iodopyrazoles as a class serve as versatile precursors for constructing highly functionalized organic molecules of synthetic and biological importance .

3-Ethyl-4-iodo-1H-pyrazole: Why Substitution Fails


The selection of 3-ethyl-4-iodo-1H-pyrazole over alternative 4-halopyrazoles (bromo, chloro) or other iodopyrazole regioisomers is not arbitrary; it carries quantifiable consequences for synthetic outcomes. Direct comparative studies of halogenated pyrazoles in cross-coupling reactions demonstrate that iodo, bromo, and chloro derivatives exhibit distinct reactivities and side-reaction profiles [1]. Specifically, iodopyrazoles show a measurably higher propensity for dehalogenation under Suzuki-Miyaura conditions compared to their bromo and chloro counterparts, which can reduce coupling yields [1]. Conversely, in specific C–N coupling contexts using CuI mediation, 4-iodo-substituted pyrazoles demonstrate unique efficacy with alkylamines possessing β-hydrogen atoms where 4-bromo analogs are less effective [2]. Furthermore, the 3-ethyl substitution pattern imparts distinct physicochemical properties (predicted density: 1.916±0.06 g/cm³; predicted boiling point: 302.8±22.0 °C) that differ from unsubstituted or methyl-substituted analogs, affecting solubility, purification, and downstream handling . These documented, quantifiable performance gaps preclude generic substitution and necessitate compound-specific procurement.

Quantitative Evidence for 3-Ethyl-4-iodo-1H-pyrazole


Purity Grade Differential

Commercially, 3-ethyl-4-iodo-1H-pyrazole is available from multiple vendors at varying purity specifications. Capot Chem offers this compound at a purity specification of NLT 98% (Not Less Than 98%) [1], whereas other major suppliers including BenchChem, Bidepharm, and Beyotime offer the compound at ≥95% purity . This represents a minimum 3-percentage-point purity differential at procurement.

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Suzuki-Miyaura Dehalogenation: Iodo vs. Bromo/Chloro

In a systematic study of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling, direct comparison of chloro, bromo, and iodo derivatives revealed that Br and Cl derivatives were superior to iodopyrazoles due to a reduced propensity for undesired dehalogenation side reactions [1]. This quantitative observation establishes that for Suzuki-Miyaura applications, a researcher selecting an iodopyrazole must account for a higher risk of yield-reducing dehalogenation relative to bromo analogs.

Cross-Coupling Suzuki-Miyaura Dehalogenation Side Reaction

CuI-Mediated C–N Alkylamination Selectivity

In a comparative study of C4-alkylamination of 4-halo-1H-1-tritylpyrazoles using Pd(dba)₂ or CuI catalysis, 4-bromo-1-tritylpyrazole was found to be more effective than 4-iodo- or 4-chloro-1-tritylpyrazoles under palladium-catalyzed conditions [1]. However, under CuI-mediated conditions, 4-iodo-1H-1-tritylpyrazole demonstrated unique effectiveness for coupling with alkylamines possessing a β-hydrogen atom—a substrate class where 4-bromo analogs show diminished reactivity [1]. This differential reactivity establishes a specific, quantifiable use case where the 4-iodo analog is the preferred choice.

Buchwald-Hartwig C–N Coupling Amination Copper Catalysis

Physicochemical Property Differentiation

3-Ethyl-4-iodo-1H-pyrazole exhibits distinct physicochemical properties relative to the parent unsubstituted 4-iodopyrazole (CAS 3469-69-0). Predicted density for 3-ethyl-4-iodo-1H-pyrazole is 1.916±0.06 g/cm³, with a predicted boiling point of 302.8±22.0 °C . In contrast, 4-iodopyrazole has a molecular weight of 193.97 g/mol (vs. 222.03 g/mol for the target compound) [1]. The ethyl substitution increases logP (XLogP3: 1.7) compared to unsubstituted analogs, affecting chromatographic behavior and organic solvent partitioning . These differences have direct implications for purification method selection, solubility in reaction media, and downstream processing workflows.

Physicochemical Properties Solubility Purification Handling

3-Ethyl-4-iodo-1H-pyrazole Application Scenarios


High-Fidelity Starting Material for Sensitive Coupling

For applications where trace impurities can poison palladium catalysts or confound SAR interpretation, procurement from vendors offering NLT 98% purity specification (Capot Chem) provides a quantifiable advantage over standard 95% grades [1]. This higher purity specification reduces the probability of catalyst-deactivating contaminants, which is particularly critical in Suzuki-Miyaura couplings where iodopyrazoles already exhibit higher dehalogenation propensity than bromo analogs [2]. Researchers should weigh this purity advantage against the documented dehalogenation risk inherent to the iodo functionality when designing synthetic routes [2].

CuI-Mediated C–N Coupling with β-Hydrogen Alkylamines

When a synthetic route requires installation of an alkylamine bearing a β-hydrogen atom at the pyrazole 4-position, 4-iodopyrazoles demonstrate superior performance over 4-bromo analogs under CuI-mediated conditions [1]. This specific reactivity profile makes 3-ethyl-4-iodo-1H-pyrazole the preferred substrate for such transformations, as documented in comparative studies of 4-halo-1-tritylpyrazole substrates [1]. Researchers pursuing Buchwald-Hartwig-type aminations with challenging alkylamine nucleophiles should prioritize the 4-iodo analog over 4-bromo alternatives for these specific substrate classes.

Sonogashira and Suzuki Library Synthesis

4-Iodopyrazoles serve as efficient electrophilic partners in Sonogashira and Suzuki-Miyaura cross-coupling reactions for constructing diverse functionalized pyrazole libraries [1]. Published conditions using 5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI, and 1.2 equiv terminal alkyne in THF at 65 °C (Sonogashira) or 5 mol% PdCl₂(PPh₃)₂ with 1.4 equiv boronic acid and KHCO₃ in DMF-H₂O at 110 °C (Suzuki) have been validated on 4-iodopyrazole systems [1]. While 3-ethyl-4-iodo-1H-pyrazole has not been directly studied in these exact conditions, its structural homology to validated 4-iodopyrazole substrates supports its use in analogous library-generation workflows, provided researchers account for the higher dehalogenation propensity documented for iodopyrazoles versus bromo analogs [2].

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